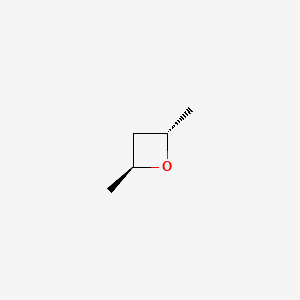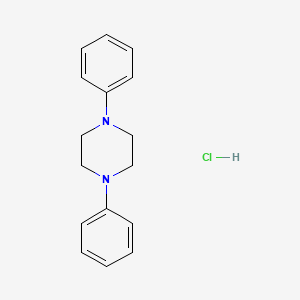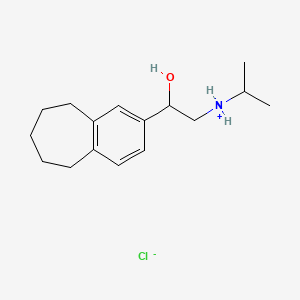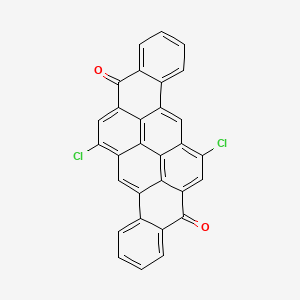
8,16-Pyranthrenedione, 6,14-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,14-Dichloropyranthrene-8,16-dione is a chemical compound with the molecular formula C30H12Cl2O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields . This compound is characterized by its two chlorine atoms attached to the pyrene core, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,14-Dichloropyranthrene-8,16-dione typically involves the chlorination of pyrene derivatives under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: On an industrial scale, the production of 6,14-Dichloropyranthrene-8,16-dione may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6,14-Dichloropyranthrene-8,16-dione undergoes various chemical reactions, including:
Substitution: The chlorine atoms in 6,14-Dichloropyranthrene-8,16-dione can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
6,14-Dichloropyranthrene-8,16-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,14-Dichloropyranthrene-8,16-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. These interactions can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Dibromo-6,14-dichloropyranthrene-8,16-dione: This compound has similar structural features but includes bromine atoms, which alter its reactivity and applications.
6,14-Dibromopyranthrene-8,16-dione: Another similar compound with bromine atoms instead of chlorine, affecting its chemical behavior.
Uniqueness: 6,14-Dichloropyranthrene-8,16-dione is unique due to its specific chlorine substitutions, which provide distinct reactivity patterns and make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
33860-91-2 |
|---|---|
Molekularformel |
C30H12Cl2O2 |
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
6,14-dichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-23-12-22-26-18(14-6-2-4-8-16(14)30(22)34)10-20-24(32)11-21-25-17(9-19(23)28(26)27(20)25)13-5-1-3-7-15(13)29(21)33/h1-12H |
InChI-Schlüssel |
JZVDCVJKBDSRLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C5C6=C4C7=C3C(=CC(=C7C=C6C8=CC=CC=C8C5=O)Cl)C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
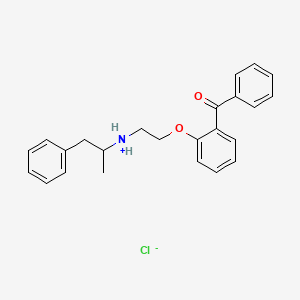




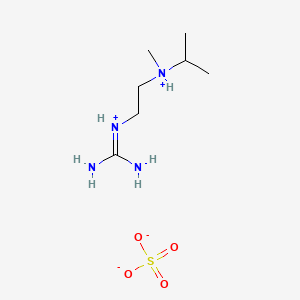
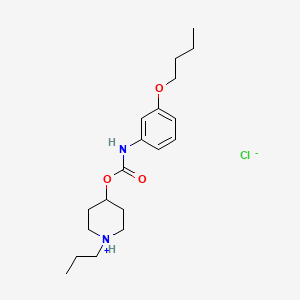
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
